molecular formula C27H24N2O3 B12024941 N'-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide CAS No. 765291-59-6

N'-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide

Cat. No.: B12024941
CAS No.: 765291-59-6
M. Wt: 424.5 g/mol
InChI Key: VHYPUSZTGMADCH-MTDXEUNCSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide is a complex organic compound that features both benzyloxy and naphthyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-(benzyloxy)benzaldehyde and 2-(1-naphthyloxy)propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-N-methyl-3-(1-naphthyloxy)-1-propanamine oxalate
  • N-[3-(1-naphthyloxy)propyl]guanidine, nitrate salt
  • N-benzyl-3-[(1-naphthyloxy)methyl]benzamide

Uniqueness

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide is unique due to its specific combination of benzyloxy and naphthyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

765291-59-6

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C27H24N2O3/c1-20(32-26-16-8-13-23-12-5-6-15-25(23)26)27(30)29-28-18-22-11-7-14-24(17-22)31-19-21-9-3-2-4-10-21/h2-18,20H,19H2,1H3,(H,29,30)/b28-18+

InChI Key

VHYPUSZTGMADCH-MTDXEUNCSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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